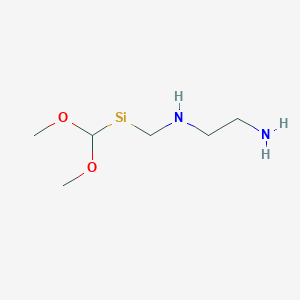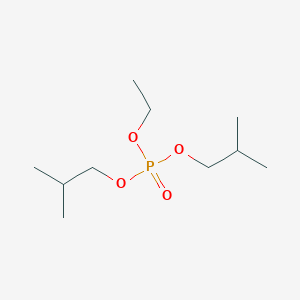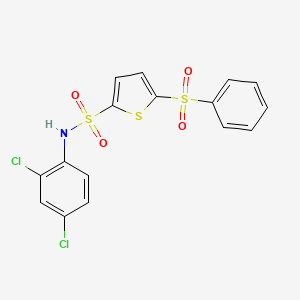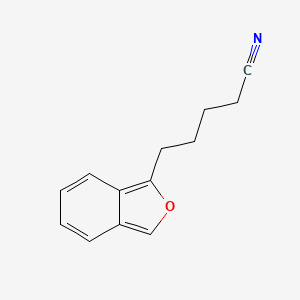![molecular formula C14H13N5 B12582168 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline CAS No. 260049-25-0](/img/structure/B12582168.png)
1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline is a nitrogen-based heterocyclic aromatic compound. It is part of the quinoline family, which is known for its broad range of applications in medicinal and industrial chemistry. The compound’s structure includes a pyrroloquinoline core, which is a significant pharmacophore in various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline typically involves multicomponent reactions and solvent-free conditions. One common method includes the use of microwave and ultraviolet irradiation-promoted synthesis, utilizing eco-friendly and reusable catalysts . Another approach involves the C–H annulation of 1-(2-iodophenyl)-1H-pyrroles with alkynes, facilitated by a NiBr2(dppe)/Zn system .
Industrial Production Methods: Industrial production methods for this compound often focus on greener and more sustainable chemical processes. These methods include the use of recyclable catalysts and solvent-free reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline undergoes various chemical reactions, including nucleophilic and electrophilic substitution reactions. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various reduced quinoline derivatives .
Scientific Research Applications
1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of certain dehydrogenases, affecting cellular metabolism .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoline: Shares a similar core structure but differs in its substitution pattern.
Isoquinoline: Another nitrogen-based heterocyclic compound with distinct chemical properties.
Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.
Uniqueness: 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline stands out due to its unique azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for developing novel therapeutic agents and industrial chemicals .
Properties
CAS No. |
260049-25-0 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-[(2S)-2-azidopropyl]pyrrolo[2,3-f]quinoline |
InChI |
InChI=1S/C14H13N5/c1-10(17-18-15)9-19-8-6-11-4-5-13-12(14(11)19)3-2-7-16-13/h2-8,10H,9H2,1H3/t10-/m0/s1 |
InChI Key |
UHSQRPHNPRCQDN-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CN1C=CC2=C1C3=C(C=C2)N=CC=C3)N=[N+]=[N-] |
Canonical SMILES |
CC(CN1C=CC2=C1C3=C(C=C2)N=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one](/img/structure/B12582095.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12582101.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)

![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)



![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12582167.png)
